Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt
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Overview
Description
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.
Conditions: Controlled pH, typically acidic.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.
Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Various organic reagents under controlled conditions.
Major Products
Chelation: Metal-phosphonate complexes.
Oxidation: Phosphonate derivatives.
Substitution: Substituted phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions as cofactors.
Medicine: Explored for use in radiopharmaceuticals due to its ability to target specific tissues.
Industry: Utilized in water treatment, detergents, and as a scale inhibitor in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.
Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.
Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.
Properties
CAS No. |
67785-99-3 |
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Molecular Formula |
C9H58N13O15P5 |
Molecular Weight |
743.51 g/mol |
IUPAC Name |
azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3 |
InChI Key |
NOPBMTCRKASJLK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N |
Origin of Product |
United States |
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